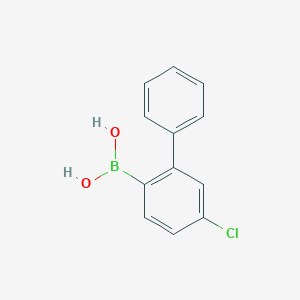

5-Chlorobiphenyl-2-boronic Acid

Description

Properties

CAS No. |

2226739-30-4 |

|---|---|

Molecular Formula |

C12H10BClO2 |

Molecular Weight |

232.47 g/mol |

IUPAC Name |

(4-chloro-2-phenylphenyl)boronic acid |

InChI |

InChI=1S/C12H10BClO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H |

InChI Key |

USYCVMIVHUOLLP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 5 Chlorobiphenyl 2 Boronic Acid in Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

5-Chlorobiphenyl-2-boronic acid is a versatile building block in organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions to construct complex polyaromatic structures. Its reactivity is centered around the boronic acid functional group, which readily participates in transmetalation steps with various metal catalysts.

Suzuki-Miyaura Coupling with Diverse Electrophiles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and various organic halides or pseudohalides. youtube.comlibretexts.org this compound serves as an effective coupling partner in these reactions, leading to the synthesis of terphenyls, quaterphenyls, and other extended aromatic systems. researchgate.netnih.govrsc.orgresearchgate.net

Reactivity with Aryl and Heteroaryl Halides/Pseudohalides

This compound demonstrates broad reactivity with a wide range of aryl and heteroaryl halides (I, Br, Cl) and pseudohalides (e.g., triflates). youtube.comlibretexts.orgresearchgate.net This allows for the synthesis of a diverse array of biaryl and heterobiaryl structures. nih.govnih.govnih.gov For instance, it can be coupled with functionalized aryl bromides to generate substituted terphenyls. The reaction's success with various electrophiles highlights its utility in building complex molecular architectures. researchgate.netresearchgate.net The coupling with heteroaryl halides, such as bromopyridines, has also been successfully demonstrated, expanding the scope of accessible compounds. nih.govbeilstein-journals.org

The reactivity of the halide partner generally follows the order I > Br > OTf > Cl, which is typical for Suzuki-Miyaura reactions. However, with the development of highly active catalyst systems, even less reactive aryl chlorides can be effectively coupled. researchgate.netrsc.orgnih.gov

Influence of Catalyst Systems and Ligands (e.g., Palladium-Phosphine Complexes)

The choice of the palladium catalyst and the associated ligands is crucial for the success of the Suzuki-Miyaura coupling involving this compound. Palladium(0) complexes are the active catalysts, and they are often generated in situ from palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or formed from stable complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netnih.gov

Phosphine (B1218219) ligands play a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org The electronic and steric properties of the phosphine ligand significantly impact the reaction's efficiency. Electron-rich and sterically bulky phosphine ligands are often preferred as they promote oxidative addition and prevent catalyst deactivation. nih.gov For example, tri(o-tolyl)phosphine and tri(tert-butyl)phosphine have shown efficacy in certain Suzuki-Miyaura couplings. organic-chemistry.org The use of specific ligands can also influence the stereochemical outcome of the reaction. nih.gov

Below is a table summarizing various catalyst systems used in Suzuki-Miyaura couplings.

| Catalyst Precursor | Ligand | Typical Substrates | Reference |

| Pd(OAc)₂ | Biaryl phosphacycles | Aryl bromides and chlorides | nih.gov |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides and bromides | researchgate.netnih.gov |

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine | Aryl iodides and bromides | nih.gov |

| Pd/C | None | Aryl chlorides | nih.gov |

Optimization of Reaction Conditions (Solvent, Base, Temperature)

The optimization of reaction conditions is paramount to achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound.

Solvent: The choice of solvent is critical and often involves a mixture of an organic solvent and an aqueous solution. Common organic solvents include toluene, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The presence of water is often necessary to facilitate the transfer of the boronic acid to the palladium complex. researchgate.netresearchgate.net In some cases, reactions can be performed in water as the primary solvent, offering a more environmentally friendly approach. researchgate.netnih.gov

Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step. youtube.com A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium fluoride (B91410) (KF). youtube.comnih.govresearchgate.net The choice of base can significantly affect the reaction yield, with inorganic bases often proving more suitable than organic bases. researchgate.net The combination of cesium fluoride (CsF) and silver(I) oxide (Ag₂O) has been found to be particularly effective for promoting the coupling of less reactive boronic acids. nih.gov

Temperature: The reaction temperature is another key parameter. While some Suzuki-Miyaura couplings can proceed at room temperature, many require heating to achieve reasonable reaction rates and yields. researchgate.net Temperatures typically range from 70°C to 125°C, depending on the reactivity of the coupling partners and the catalyst system employed. researchgate.netresearchgate.net Microwave heating has also been utilized to accelerate these reactions. nih.gov

The following table provides examples of optimized reaction conditions for Suzuki-Miyaura couplings.

| Electrophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromoacetophenone | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 70 | High | researchgate.net |

| 4-Iodobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | Good | researchgate.net |

| Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | CsF | - | - | >90 | nih.gov |

| 2-Iodogalactal | Pd catalyst | Na₂HPO₄ | CH₃CN/H₂O | 125 | 95 | researchgate.net |

Stereochemical Considerations in Cross-Coupling Processes

In Suzuki-Miyaura reactions involving the coupling of chiral partners, the preservation of stereochemistry is a significant concern. For couplings involving sp³-hybridized boronic esters, the reaction can proceed with either retention or inversion of configuration at the stereocenter. researchgate.net The stereochemical outcome is highly dependent on the ligand, substrate, and reaction conditions. researchgate.net

Research has shown that the use of specific ligands can control the stereochemical course of the reaction. For instance, ligand-based axial shielding of palladium(II) complexes has been demonstrated to enable Suzuki-Miyaura cross-coupling of unactivated Csp³ boronic acids with perfect stereoretention. researchgate.net In reactions involving Z-alkenyl halides, the choice of ligand is critical to prevent Z-to-E isomerization, with ligands like Pd(P(o-Tol)₃)₂ showing high fidelity in retaining the Z-olefin geometry. organic-chemistry.orgnih.gov

For reactions involving atropisomers, which possess axial chirality due to restricted rotation, the Suzuki-Miyaura coupling can be used to synthesize these unique stereoisomers. The study of ortho-substituted arylpyridines, for example, delves into the atropisomerism that arises from the restricted rotation around the C-C single bond formed during the coupling. beilstein-journals.org

Rhodium-Catalyzed Hydroarylation and Related Cross-Couplings

While palladium is the most common catalyst for cross-coupling reactions with boronic acids, rhodium catalysts have also been employed in related transformations. Rhodium(I)-catalyzed reactions offer alternative pathways for C-C bond formation. For example, rhodium(I) can catalyze the addition of arylboronic acids to unsaturated systems like monofluorodienes in a bisarylation reaction. nih.gov Rhodium catalysis has also been utilized for the diverse arylation of 2,5-dihydrofuran (B41785) with arylboronic acids, leading to various ring-opened or oxidative arylation products depending on the reaction conditions. researchgate.net These rhodium-catalyzed processes, including hydroarylation, expand the synthetic utility of boronic acids like this compound, providing access to different structural motifs than those typically obtained through Suzuki-Miyaura coupling. nih.gov

Ruthenium-Catalyzed C-H Arylation Reactions

Ruthenium-catalyzed C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, providing an alternative to traditional cross-coupling reactions. In this context, this compound can serve as a potent arylating agent for the functionalization of various C-H bonds. These reactions are typically directed by a coordinating group present on the substrate, which facilitates the C-H activation step.

The general mechanism for ruthenium-catalyzed C-H arylation involves the coordination of the directing group to the ruthenium center, followed by a concerted metalation-deprotonation (CMD) step to form a ruthenacycle. Subsequent transmetalation with the boronic acid and reductive elimination furnishes the arylated product and regenerates the active ruthenium catalyst. The choice of ruthenium precursor, ligands, and additives is crucial for achieving high efficiency and selectivity. nih.govwisc.edu For instance, ruthenium(II) complexes, often in the presence of a carboxylate or phosphate (B84403) additive, have proven effective for the C-H arylation of substrates bearing weakly coordinating directing groups. wisc.edunih.gov

While specific examples detailing the use of this compound in ruthenium-catalyzed C-H arylation are not extensively documented in readily available literature, its reactivity is expected to be analogous to other arylboronic acids. The presence of the chloro-substituent may influence the electronic properties of the boronic acid and, consequently, the efficiency of the transmetalation step.

Table 1: Representative Ruthenium-Catalyzed C-H Arylation with Arylboronic Acids

| Entry | Substrate | Arylating Agent | Ruthenium Catalyst | Additive | Solvent | Yield (%) |

| 1 | 2-Phenylpyridine | Phenylboronic acid | [RuCl₂(p-cymene)]₂ | K₂CO₃ | t-AmylOH | >95 |

| 2 | Benzoic Acid | 4-Fluorophenylboronic acid | [Ru(p-cymene)Cl₂]₂/PCy₃ | K₃PO₄ | Toluene | 85 |

| 3 | N-methoxybenzamide | 4-Methylphenylboronic acid | Ru(OAc)₂(PPh₃)₂ | - | Toluene | 90 |

This table presents representative data for ruthenium-catalyzed C-H arylation reactions with various arylboronic acids to illustrate typical reaction conditions and yields. Specific data for this compound was not available.

Copper-Mediated Transformations (e.g., Trifluoromethylation)

Copper-mediated transformations of organoboron compounds have become indispensable tools in organic synthesis. Among these, the trifluoromethylation of arylboronic acids is of particular importance due to the prevalence of the trifluoromethyl group in pharmaceuticals and agrochemicals. This compound can undergo copper-mediated trifluoromethylation to yield 5-chloro-2-(trifluoromethyl)biphenyl, a valuable scaffold in medicinal chemistry.

Several protocols have been developed for the copper-catalyzed trifluoromethylation of arylboronic acids, often employing a variety of trifluoromethylating agents such as TMSCF₃ or Togni's reagent. researchgate.netrsc.orgbeilstein-journals.org These reactions typically proceed under mild conditions and exhibit a broad functional group tolerance. researchgate.netrsc.org The mechanism is thought to involve a Cu(I)/Cu(III) or a Cu(II)/Cu(IV) catalytic cycle, initiated by the reaction of a copper salt with the trifluoromethylating agent to generate a reactive Cu-CF₃ species. Transmetalation with the arylboronic acid, followed by reductive elimination, affords the trifluoromethylated arene. nih.gov

The reaction of this compound under these conditions is expected to proceed efficiently, with the chloro-substituent being well-tolerated.

Table 2: Illustrative Copper-Mediated Trifluoromethylation of Arylboronic Acids

| Entry | Arylboronic Acid | CF₃ Source | Copper Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | TMSCF₃ | CuI | 1,10-Phenanthroline | CsF | DMF | 85 |

| 2 | 4-Methoxyphenylboronic acid | Togni's Reagent | CuOAc | - | - | CH₂Cl₂ | 92 |

| 3 | 3-Chlorophenylboronic acid | CF₃SO₂Na | Cu(OAc)₂ | - | - | DMSO | 78 |

This table illustrates typical conditions and yields for the copper-mediated trifluoromethylation of various arylboronic acids. Specific experimental data for this compound was not found.

Radical-Mediated Transformations

In addition to its utility in transition metal-catalyzed reactions, this compound can also serve as a precursor to aryl radicals under photochemical or other radical-generating conditions. These radicals can then participate in a variety of transformations, including intermolecular additions to unsaturated systems.

Photo(electro)chemical Radical Generation from Boronic Acids

Arylboronic acids can be converted to their corresponding aryl radicals through photo(electro)chemical methods. One common approach involves the formation of an electron donor-acceptor (EDA) complex between the boronic acid and a suitable acceptor. researchgate.net Upon irradiation with visible light, single-electron transfer (SET) occurs within the EDA complex, leading to the formation of a radical cation of the boronic acid, which then undergoes fragmentation to generate the aryl radical. researchgate.net This method offers a mild and catalyst-free approach to radical generation.

Alternatively, photoredox catalysis can be employed, where a photocatalyst absorbs light and initiates an electron transfer process with the boronic acid, ultimately leading to the formation of the aryl radical. nih.gov

Intermolecular Radical Additions (e.g., to Ketoacids, Olefins)

Once generated, the 5-chlorobiphenyl-2-yl radical can participate in intermolecular addition reactions with various radical acceptors, such as α-ketoacids and activated olefins. sioc.ac.cnd-nb.info The addition of aryl radicals to α-ketoacids, for example, can provide access to valuable α-aryl-α-hydroxy acids. sioc.ac.cn This transformation can be initiated by the formation of an EDA complex between the boronic acid and the ketoacid, followed by photoinduced electron transfer and radical addition. researchgate.netsioc.ac.cn

Similarly, the addition of the 5-chlorobiphenyl-2-yl radical to electron-deficient olefins, a process known as the Giese reaction, allows for the formation of new carbon-carbon bonds. researchgate.netnih.gov

Giese-Type Addition Pathways

The Giese reaction involves the addition of a radical to an electron-deficient alkene, followed by a hydrogen atom transfer (HAT) or a reduction/protonation sequence to afford the final product. researchgate.netnih.gov The 5-chlorobiphenyl-2-yl radical, generated from this compound, can be trapped by Michael acceptors like acrylates, acrylamides, or vinyl sulfones. The efficiency of the Giese reaction is often dependent on the nature of the radical, the acceptor, and the reaction conditions.

Table 3: Representative Giese-Type Additions of Radicals to Olefins

| Entry | Radical Precursor | Olefin | Initiator/Catalyst | Solvent | Yield (%) |

| 1 | 4-Cyanophenylboronic acid | Acrylonitrile | (NH₄)₂S₂O₈ | H₂O/CH₃CN | 75 |

| 2 | Cyclohexyl-iodide | Methyl acrylate | fac-Ir(ppy)₃ | CH₃CN | 88 |

| 3 | Phenylboronic acid | N-Phenylmaleimide | Visible Light/EDA | DMSO | 91 |

This table provides examples of Giese-type reactions to illustrate the general principles. Specific data for the Giese reaction of the 5-chlorobiphenyl-2-yl radical was not available.

Petasis-Type Reactions

The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction involving an amine, a carbonyl compound (often an aldehyde or a ketone), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is highly valued for its operational simplicity, broad substrate scope, and the ability to construct complex molecules in a single step. nih.govmdpi.com

The mechanism of the Petasis reaction is believed to involve the formation of a boronate complex between the boronic acid and the hydroxyl group of the hemiaminal formed from the amine and the carbonyl component. This is followed by an intramolecular transfer of the aryl group from the boron atom to the electrophilic iminium ion, which is in equilibrium with the hemiaminal. wikipedia.orgorganic-chemistry.org

This compound is a suitable substrate for the Petasis reaction, allowing for the introduction of the 5-chlorobiphenyl-2-yl moiety into a wide range of amine structures. The reaction tolerates a variety of functional groups on all three components. organic-chemistry.orgnih.gov

Table 4: Illustrative Petasis-Type Reactions

| Entry | Amine | Carbonyl | Boronic Acid | Solvent | Yield (%) |

| 1 | Morpholine | Glyoxylic acid | Phenylboronic acid | Dioxane | 95 |

| 2 | Piperidine | Salicylaldehyde | 4-Tolylboronic acid | Toluene | 88 |

| 3 | L-Proline methyl ester | Paraformaldehyde | (E)-Styrylboronic acid | CH₂Cl₂ | 91 |

This table showcases the versatility of the Petasis reaction with various components. Specific yield data for reactions involving this compound was not explicitly found.

Other Selective Functional Group Transformations

Ipso-Hydroxylation Processes

The ipso-hydroxylation of arylboronic acids represents a significant transformation in organic synthesis, providing a direct route to phenols, which are prevalent in numerous biologically active compounds, agrochemicals, and as synthetic intermediates. researchgate.net For this compound, this reaction involves the conversion of the boronic acid group to a hydroxyl group, yielding 5-chlorobiphenyl-2-ol. sielc.com This transformation is synthetically valuable as it offers an alternative to traditional phenol (B47542) synthesis methods, which may require harsh conditions or multi-step procedures.

The mechanism of ipso-hydroxylation often involves an oxidative process. A variety of reagents and catalytic systems have been developed to facilitate this transformation efficiently and under mild conditions. researchgate.net Common oxidants include aqueous hydrogen peroxide (H₂O₂), which is often used in combination with a catalyst or under specific pH conditions to promote the reaction. researchgate.netias.ac.in For instance, a mild and green protocol utilizes H₂O₂ in ethanol, demonstrating high efficiency for a range of arylboronic acids. researchgate.net

Research has explored the use of various catalysts to enhance the rate and selectivity of ipso-hydroxylation. These include transition metal catalysts and even catalyst-free systems under specific conditions. researchgate.netrsc.org For example, cobalt-porphyrin complexes have been shown to catalyze the oxidative hydroxylation of arylboronic acids under blue-light irradiation in the presence of air. mdpi.com The reaction proceeds through the formation of a superoxide (B77818) radical anion, which interacts with the boronic acid. mdpi.com In some cases, the reaction can proceed efficiently without a catalyst, using an oxidant like sodium perborate (B1237305) in water, highlighting the development of environmentally benign methodologies. rsc.org

The electronic nature of the substituents on the arylboronic acid can influence the reaction, though many modern protocols exhibit broad functional group tolerance. ias.ac.in The development of photocatalytic methods, such as those using a naphthalene (B1677914) diimide (NDI) photocatalyst in visible light, has further expanded the scope of this transformation, allowing for dual ipso-hydroxylation and para-C–H functionalization in a single step. rsc.org

Table 1: Examples of Ipso-Hydroxylation Conditions for Arylboronic Acids

| Catalyst/Reagent System | Oxidant | Solvent | Key Features |

| H₂O₂/HBr | H₂O₂ | Ethanol | Mild, green, and efficient for various arylboronic acids. researchgate.net |

| Ti₀.₉₅Cu₀.₀₅O₁.₉₅ | H₂O₂ | Water | Heterogeneous catalyst with high activity and recyclability. ias.ac.in |

| Co(II)-porphyrin | Air | Not Specified | Blue-light irradiated photocatalytic system. mdpi.com |

| Sodium Perborate | Sodium Perborate | Water | Catalyst- and solvent-free conditions possible. rsc.org |

| NDI photocatalyst | Air | Not Specified | Visible-light mediated dual functionalization. rsc.org |

Protodeboronation Reactions

Protodeboronation is a chemical reaction where a carbon-boron bond in an organoborane compound, such as this compound, is cleaved and replaced by a carbon-hydrogen bond. This process, also known as protodeborylation, results in the conversion of the arylboronic acid back to its corresponding arene, which in this case would be 4-chlorobiphenyl. While often considered an undesirable side reaction in processes like the Suzuki-Miyaura coupling, deliberate protodeboronation has found synthetic utility. wikipedia.org

The propensity of a boronic acid to undergo protodeboronation is highly dependent on factors such as the reaction conditions and the electronic and steric nature of the organic substituent. wikipedia.org Mechanistic studies have revealed multiple pathways for this transformation, with the reaction pH being a critical factor in determining the operative mechanism. wikipedia.orgnih.gov

In aqueous media, the speciation of the boronic acid plays a key role. Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate anion. nih.gov Pioneering work suggested that the mechanism involves the ipso-protonation of this boronate species. nih.gov However, more recent and detailed kinetic studies using various techniques have identified a more complex mechanistic landscape. This includes the possibility of a unimolecular heterolysis of the boronate, which competes with a concerted ipso-protonation/C-B cleavage pathway. nih.gov The relative rates of these pathways are influenced by the substituents on the aryl ring. nih.gov

For certain heteroaromatic boronic acids containing a basic nitrogen atom, zwitterionic intermediates can form under neutral pH conditions, leading to rapid protodeboronation through a unimolecular fragmentation of the C-B bond. wikipedia.org The rate of protodeboronation can be attenuated by the addition of acid or base, which shifts the equilibrium away from the reactive zwitterionic form. wikipedia.org

Various reagents and catalytic systems have been developed to effect protodeboronation under controlled conditions. These range from simple heating in water to the use of acids, bases, or metal catalysts. wikipedia.orgorganic-chemistry.org For example, a gold-catalyzed protodeboronation has been reported to proceed under mild conditions in green solvents without the need for acid or base additives, demonstrating high functional group tolerance. organic-chemistry.org Copper-catalyzed methods have also been developed, often using a copper salt like CuSO₄·5H₂O in aqueous ethanol, with the reaction being promoted by oxygen. rsc.org

Table 2: Conditions for Protodeboronation of Arylboronic Acids

| Catalyst/Reagent | Solvent | Key Features |

| Heat | Water | Early reported method, requires high temperatures. wikipedia.org |

| Gold Catalyst | Green Solvents | Mild, additive-free, and functional group tolerant. organic-chemistry.org |

| CuSO₄·5H₂O | Aqueous Ethanol | Oxygen-promoted, general, and efficient. rsc.org |

| Cesium Fluoride/H₂O | Not Specified | Highly efficient for tertiary diarylalkyl boronic esters. organic-chemistry.org |

| Sodium Chlorate | Aqueous Solution | Low-cost, transition-metal-free, and base-free. organic-chemistry.org |

Boronate Esterification with Diols and Congeners

Boronic acids, including this compound, readily undergo a reversible condensation reaction with 1,2- and 1,3-diols to form cyclic boronate esters. researchgate.netwikipedia.org This esterification is a cornerstone of boronic acid chemistry, with applications ranging from protecting groups in synthesis to the construction of complex, self-healing materials and sensors. rsc.orgiupac.org The formation of these esters involves the creation of a five- or six-membered ring containing a C-O-B-O-C linkage, known as dioxaborolanes and dioxaborinanes, respectively. wikipedia.orgresearchgate.net

The equilibrium of this reaction is highly sensitive to the pH of the solution. researchgate.net In aqueous media, boronic acids exist in equilibrium between a neutral, trigonal planar form (RB(OH)₂) and an anionic, tetrahedral boronate form (RB(OH)₃⁻) at pH values above their pKa. researchgate.netresearchgate.net Both of these species can react with diols to form esters, but the esters formed from the boronate anion are generally more stable. researchgate.net Consequently, the formation of the boronate ester is often favored in basic conditions. researchgate.net

The stability and formation constants of boronate esters are influenced by several factors, including the pKa of both the boronic acid and the diol, the stereochemistry and dihedral angle of the diol, and steric hindrance around the boron center. nih.govacs.org Studies have shown that the equilibrium constants for ester formation increase with a greater number of 1,2-diol pairs in the polyol. nih.gov For instance, sorbitol is more efficient at ester formation than mannitol, a difference attributed to stereochemistry. nih.gov

The resulting boronate esters are themselves Lewis acids and are significantly more acidic (by 3-3.5 pKa units) than the parent boronic acid. nih.gov This dynamic covalent nature of the boronate ester bond is exploited in the development of stimuli-responsive materials, such as hydrogels that can degrade in acidic environments or in the presence of competing diols. rsc.org The reversibility of the boronate ester bond allows for self-healing properties in polymeric networks. rsc.org

In synthetic chemistry, the formation of boronate esters with chiral diols is a key strategy for asymmetric synthesis. iupac.org The chiral environment provided by the diol can direct subsequent reactions on the boronic acid moiety, allowing for the stereocontrolled synthesis of complex molecules. iupac.org The in situ formation of boronate esters from a chiral diol and an achiral boronic acid has been utilized to create effective chiral Brønsted acid catalysts for asymmetric transformations. nih.gov

Table 3: Factors Influencing Boronate Ester Formation

| Factor | Influence on Esterification |

| pH | Ester formation is generally favored at pH values near or above the pKa of the boronic acid, where the more reactive boronate anion is present. researchgate.netresearchgate.net |

| Diol Structure | The number of 1,2-diol pairs and their stereochemical arrangement affect the equilibrium constant of ester formation. nih.gov |

| Steric Hindrance | Bulky substituents on the boronic acid or diol can hinder the formation of the ester. acs.org |

| pKa of Reactants | The acidity of both the boronic acid and the diol influences the optimal pH for binding and the stability of the resulting ester. acs.org |

Mechanistic Investigations of Reactions Involving 5 Chlorobiphenyl 2 Boronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

5-Chlorobiphenyl-2-boronic acid is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. The catalytic cycle for these reactions is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The widely accepted catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of an organohalide to a palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.org The subsequent and most crucial step involving the boronic acid is transmetalation. For this to occur, the boronic acid, in this case, this compound, must first be activated by a base. organic-chemistry.org

The base (e.g., hydroxide (B78521), carbonate, or fluoride) coordinates to the Lewis acidic boron atom of the boronic acid, forming a more nucleophilic tetracoordinate boronate "ate" complex, [R-B(OH)₃]⁻. libretexts.orgorganic-chemistry.org This activation increases the electron density on the organic moiety (the 5-chlorobiphenyl group), facilitating its transfer from the boron center to the palladium(II) complex. This transfer displaces the halide on the palladium, forming a diorganopalladium(II) intermediate and regenerating the base. The final step is reductive elimination from this intermediate, which yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org While gold-catalyzed cross-coupling reactions involving sp³-sp² C-C bond formation have also been explored, they operate through different mechanistic manifolds, often involving Au(I)/Au(III) redox cycles. escholarship.org

The concept of Lewis acidity is central to the function of boronic acids in catalysis. A Lewis acid is defined as an electron-pair acceptor. libretexts.org The boron atom in this compound possesses a vacant p-orbital, making it an effective Lewis acid. savemyexams.com This acidity allows it to interact with Lewis bases, which are electron-pair donors. libretexts.orgmdpi.com

In the context of the Suzuki coupling, the reaction medium's base (e.g., OH⁻) acts as the Lewis base. It donates a pair of electrons to the boron atom's empty orbital, forming a coordinate covalent bond and creating the tetrahedral boronate adduct. savemyexams.commdpi.com This Lewis acid-base interaction is not merely a side reaction but a critical preliminary step that transforms the relatively unreactive boronic acid into a competent nucleophile for the transmetalation phase of the catalytic cycle. libretexts.orgmdpi.com The formation of this adduct alters the geometry and electronic properties of the boron center, priming the organic group for transfer to the metal catalyst. mdpi.com

Understanding Boron Complex Formation and Intermediates

Boronic acids exist in solution in equilibrium with various complexed forms. nih.gov For this compound, the primary equilibrium in aqueous basic media is between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species formed by the addition of a hydroxide ion. nih.govnih.gov

Kinetic studies on the complex formation of various arylboronic acids with bidentate ligands have shown that the mechanism often involves a rate-determining chelate ring closure. elsevierpure.com It has been noted that the boronate ion, RB(OH)₃⁻, reacts readily with ligands that have low pKa values. researchgate.net The formation of these complexes is often pH-dependent. elsevierpure.comresearchgate.net In the case of this compound, various intermediates can be postulated depending on the reaction conditions and the nature of the base or ligands present.

| Reactant/Condition | Boron Intermediate Species | Boron Hybridization | Role in Reaction |

|---|---|---|---|

| Neutral (Anhydrous) | This compound | sp² | Lewis acid precursor |

| Aqueous Base (e.g., NaOH) | [5-Chlorobiphenyl-2-B(OH)₃]⁻ | sp³ | Active nucleophile in transmetalation |

| Alcohol/Alkoxide Base | [5-Chlorobiphenyl-2-B(OR)(OH)₂]⁻ | sp³ | Alternative active nucleophile |

| Self-condensation (Anhydrous, heat) | Boroxine (trimer) | sp² | Dehydrated, less reactive form |

Radical Generation Mechanisms from Boronic Acids

While the principal reactivity of boronic acids in cross-coupling is ionic, they can also be precursors for radical generation under specific conditions. digitellinc.com The generation of carbon-centered radicals from boronic acids can be achieved through photoinduced processes, often catalyzed by species like pyridine (B92270) N-oxides. digitellinc.com Another pathway involves the oxidation of the boronic acid or its corresponding boronate salt, which can lead to the formation of a boron-centered radical. nih.gov

For this compound, a hypothetical radical generation could be initiated by a single-electron transfer (SET) from the electron-rich boronate complex to a suitable oxidant or a photoexcited catalyst. This would generate a boronyl radical, which could then undergo fragmentation to produce a 5-chlorobiphenyl radical. This radical could then participate in subsequent bond-forming reactions. These radical pathways are distinct from the traditional polar mechanism of the Suzuki coupling and are typically exploited in specialized synthetic methods like photoredox catalysis.

Influence of Steric and Electronic Factors on Reaction Mechanisms

The specific structure of this compound, with its unique substitution pattern, imparts distinct steric and electronic properties that significantly influence its reactivity. nih.govescholarship.org

Steric Factors: The boronic acid functional group is located at the C2 (ortho) position of the biphenyl (B1667301) system. This position is sterically encumbered by the adjacent phenyl ring. This steric hindrance can impact the rate of key mechanistic steps, particularly transmetalation. The approach of the bulky palladium complex to the boron center may be slowed, potentially requiring higher temperatures or more reactive catalysts to achieve efficient coupling. The synthesis of sterically hindered polychlorinated biphenyls (PCBs) often requires highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands to overcome these steric challenges. researchgate.net

| Structural Feature | Type of Effect | Influence on Reaction Mechanism |

|---|---|---|

| Boronic acid at C2-position | Steric | Hinders approach of the palladium complex to the boron center, potentially slowing transmetalation. May require specialized bulky ligands. |

| Chlorine at 5'-position | Electronic (Inductive/Resonance) | Increases the Lewis acidity of the boron atom, facilitating base activation. Decreases the nucleophilicity of the aryl group, potentially slowing its transfer to palladium. |

Supramolecular Chemistry and Advanced Materials Design Utilizing 5 Chlorobiphenyl 2 Boronic Acid Derivatives

Principles of Boronic Acid-Mediated Supramolecular Assembly

The utility of 5-Chlorobiphenyl-2-boronic acid in constructing ordered supramolecular architectures is underpinned by a variety of intermolecular interactions inherent to the boronic acid functional group. These interactions, ranging from dynamic covalent bonds to intricate hydrogen-bonding networks and Lewis acid-base pairings, provide a powerful toolkit for the rational design of complex molecular systems.

Dynamic Covalent Interactions with Polyols and Other Complementary Systems

A cornerstone of boronic acid chemistry is its ability to form dynamic covalent bonds through reversible esterification with 1,2- and 1,3-diols. nsf.govnih.govrsc.orgnih.govwur.nl This reaction is highly dependent on factors such as pH, temperature, and the electronic nature of the boronic acid and the diol. For this compound, the presence of the electron-withdrawing chloro group is expected to increase the Lewis acidity of the boron center, thereby influencing the equilibrium and kinetics of boronate ester formation.

The reversible nature of these boronate ester linkages is crucial for the development of "smart" materials that can adapt to their environment. rsc.org For instance, in polymeric systems, these dynamic crosslinks can impart self-healing properties, where broken bonds can reform under specific conditions. rsc.org The steric hindrance imposed by the biphenyl (B1667301) group in this compound could also introduce selectivity in diol binding, favoring smaller or conformationally flexible polyols. This selectivity is a key parameter in the design of sensors and separation materials.

Recent research on boronic acid-containing polymers has highlighted the importance of selecting the appropriate boronic acid-diol pair to achieve desired mechanical properties in hydrogels at physiological pH. nih.gov The formation of stable complex structures, such as tridentate or bidentate complexes, can lead to the formation of "strong" gels with slow relaxation dynamics. nih.gov While specific studies on this compound in this context are not prevalent, the principles derived from analogous systems suggest its potential for creating robust, stimuli-responsive hydrogels.

Hydrogen Bonding Networks in Crystal Engineering and Co-Crystallization

The boronic acid moiety, with its two hydroxyl groups, is an excellent hydrogen bond donor and acceptor, making it a valuable tool in crystal engineering. ru.nl Phenylboronic acids, in their solid state, typically form hydrogen-bonded homodimers. acs.org However, the incorporation of co-formers can disrupt this dimerization, leading to a diverse array of supramolecular architectures. acs.org

The crystal structure of a related compound, (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid, reveals that the boronic acid group can adopt a syn-anti conformation. nih.govnih.gov In its crystal lattice, adjacent molecules are linked via O—H⋯O interactions to form centrosymmetric dimers. nih.govnih.gov The presence of chlorine atoms in these systems can also lead to additional Cl⋯Cl halogen-bonding interactions, which further stabilize the crystal packing and can direct the formation of extended chains or networks. nih.govnih.gov

Co-crystallization experiments with 4-halophenylboronic acids and various nitrogen-containing compounds have demonstrated the formation of a variety of hydrogen-bonding motifs, including R²₂(8), R²₂(9), and R²₂(10) rings. wur.nl The conformational flexibility of the –B(OH)₂ group, which can exist in syn/syn, syn/anti, and anti/anti conformations, allows for the formation of diverse and predictable hydrogen-bonding networks. wur.nlacs.org The interplay between hydrogen bonds and halogen bonds in chloro-substituted systems like this compound is a critical factor in determining the final supramolecular structure. nsf.gov

| Interaction Type | Description | Significance in Supramolecular Assembly |

|---|---|---|

| O—H⋯O Hydrogen Bonding | Formation of centrosymmetric dimers with R²₂(8) motifs between adjacent boronic acid molecules. | Primary driving force for dimerization and the formation of the basic supramolecular unit. |

| Cl⋯Cl Halogen Bonding | Type I and Type II halogen-bonding interactions link neighboring dimers into chains and further aggregate these chains. | Directional interactions that contribute to the extension of the supramolecular structure into higher-order architectures. |

Lewis Acid-Base Interactions in Complex Formation

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid. ru.nlnih.govresearchgate.net This Lewis acidity allows boronic acids to interact with Lewis bases, such as amines, to form dative B-N bonds. researchgate.net The strength of this interaction can be tuned by the electronic properties of the substituents on the aryl ring. The electron-withdrawing nature of the chlorine atom in this compound is expected to enhance the Lewis acidity of the boron center, leading to stronger interactions with Lewis bases. nih.govresearchgate.net

This Lewis acid-base interaction is a powerful tool for the construction of supramolecular assemblies. For instance, the reaction of borinic acid-functionalized polymers with pyridine (B92270) has been shown to trigger spontaneous gelation due to the formation of crosslinks through B-N dative bonds. researchgate.net The reversibility of this interaction allows for the creation of stimuli-responsive materials that can be assembled and disassembled by changing the chemical environment. researchgate.net

Computational and experimental studies on 2,6-diarylphenylboronic acids have shown that the Lewis acidity can be influenced by through-space polar-π interactions and solvation effects. ru.nlnih.govresearchgate.net While the steric bulk of the biphenyl group in this compound might present some challenges, the fundamental principles of Lewis acid-base pairing provide a clear pathway for its incorporation into complex, functional supramolecular systems.

Fabrication of Hierarchical Architectures and Nanostructures

The principles of boronic acid-mediated assembly can be extended to the fabrication of complex hierarchical architectures and nanostructures. researchgate.netresearchgate.netrsc.org The "bottom-up" approach, where molecular components self-assemble into larger, ordered structures, is particularly well-suited for boronic acid derivatives. researchgate.net The versatile reaction modes of boronic acids, including dynamic covalent bond formation and orthogonal interactions like dative bonds, provide the necessary tools for constructing pre-organized hierarchical systems. researchgate.netresearchgate.netrsc.org

Phenylboronic acid-modified nanoparticles have been developed for a range of biomedical applications, including antiviral therapeutics and cancer treatment. acs.orgrsc.org These nanomaterials leverage the ability of the boronic acid moieties on their surface to interact with diols present on biological molecules, such as glycoproteins on the surface of viruses and cancer cells. acs.orgrsc.orgresearchgate.netacs.org The incorporation of this compound into such nanoparticle systems could offer enhanced stability and modulated binding affinities due to its electronic and steric properties.

The formation of well-defined network nanostructures can be achieved through the sequential boronate esterification between molecules appended with multiple boronic acid groups and complementary polyol counterparts. researchgate.netrsc.org The structure-directing ability of boronic acids is fundamental to the generation of these materials. researchgate.netrsc.org While specific examples utilizing this compound are yet to be extensively reported, the established methodologies for creating hierarchical structures from other arylboronic acids provide a clear blueprint for future research.

Integration into Polymeric and Self-Assembled Systems

The integration of boronic acid functionalities into polymeric backbones has led to the development of a wide range of functional materials with applications in drug delivery, sensing, and self-healing systems. rsc.orgresearchgate.netnih.govnih.govrsc.org The reversible nature of the boronate ester bond is a key feature that is exploited in these applications. rsc.org

For example, hydrogels crosslinked with boronate esters can exhibit stimuli-responsive behavior, degrading in acidic environments or in the presence of competing diols. nih.gov This property is particularly useful for the controlled release of therapeutic agents. nih.gov The incorporation of this compound into such polymer networks could be achieved through the polymerization of a corresponding monomer derivative. The resulting polymers would be expected to exhibit pH- and diol-responsive properties, with the chloro- and biphenyl-substituents potentially influencing the mechanical and release characteristics of the material.

Self-assembled monolayers of halogenated organic molecules on various substrates have also been investigated, where halogen bonding plays a crucial role in directing the assembly process. arxiv.orgrsc.orgnih.gov The presence of the chlorine atom in this compound suggests its potential for use in the fabrication of ordered two-dimensional structures on surfaces, which could have applications in electronics and sensing.

| Polymer Type | Method of Integration | Potential Properties and Applications |

|---|---|---|

| Boronate Ester Crosslinked Hydrogels | Mixing a polymer functionalized with this compound with a polyol-containing polymer. | Self-healing, stimuli-responsive (pH, diols), controlled drug delivery. rsc.orgnih.gov |

| Hypercrosslinked Polymers (HCPs) | Friedel-Crafts alkylation using a this compound derivative as a monomer. | High porosity, high surface area, effective adsorbents for pollutants. researchgate.netnih.gov |

| Block Copolymers | Controlled radical polymerization (e.g., RAFT) of a this compound-containing monomer. | Self-assembly into micelles or other nanostructures for targeted drug delivery. nih.gov |

Advanced Material Design Paradigms (Conceptual Applications)

The unique combination of properties offered by this compound opens up a range of conceptual applications in advanced materials design. The principles of dynamic covalent chemistry, combined with the specific steric and electronic features of this molecule, can be leveraged to create novel functional systems. rsc.orgnorthwestern.edunih.gov

One promising area is the development of covalent adaptable networks (CANs) or vitrimers. wur.nl These materials behave like thermosets at their service temperature but can be reprocessed and healed at elevated temperatures due to the presence of dynamic covalent bonds. wur.nl Boronic esters are excellent candidates for the dynamic linkages in CANs. wur.nl The thermal stability and tunable exchange kinetics of boronate esters derived from this compound could lead to the creation of robust and reprocessable materials.

Furthermore, the integration of this compound into layer-by-layer assemblies could lead to the development of stimuli-responsive thin films and microcapsules. mdpi.com These assemblies could be designed to change their permeability or decompose in response to specific triggers, such as changes in pH or the presence of certain diols or reactive oxygen species. nih.govmdpi.com Such systems have potential applications in the fabrication of biosensors and controlled-release drug delivery platforms. mdpi.com The exploration of these and other advanced material design paradigms will undoubtedly unlock the full potential of this compound and its derivatives in the years to come.

Design of Chemically Responsive Architectures

The design of chemically responsive architectures relies on the principles of molecular recognition and self-assembly, where molecules spontaneously organize into well-defined structures. Arylboronic acids are exemplary candidates for constructing such systems due to the reversible nature of the boronic acid group's interactions. The boronic acid moiety can form covalent bonds with diols, including sugars and other biologically relevant molecules, in a reaction that is sensitive to the pH of the surrounding environment. This reactivity forms the basis for creating materials that can respond to specific chemical inputs.

In the context of this compound, the presence of the chloro- substituent and the biphenyl group introduces specific steric and electronic effects that can be harnessed to fine-tune the assembly and responsiveness of the resulting supramolecular structures. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the boronic acid, thereby altering the pH range over which it binds to diols. The bulky biphenyl backbone can direct the spatial arrangement of the molecules, leading to the formation of specific, pre-determined architectures such as layers, helices, or porous networks. While direct studies on this compound are limited, the broader class of arylboronic acids has been extensively used to create polymers that exhibit changes in their physical and chemical properties, such as solubility, in response to the presence of glucose.

Table 1: Key Functional Groups of this compound and Their Roles in Supramolecular Assembly

| Functional Group | Chemical Property | Role in Supramolecular Architecture |

| Boronic Acid (-B(OH)₂) | Reversible covalent bonding with diols | Enables stimuli-responsive behavior (e.g., pH, sugar concentration) and acts as a hydrogen bond donor/acceptor. |

| Biphenyl Moiety | Rigid, planar structure | Provides a structural scaffold, influencing the overall geometry and packing of the assembly. Can participate in π-π stacking interactions. |

| Chloro- Substituent (-Cl) | Electron-withdrawing | Modulates the Lewis acidity of the boron atom, affecting the binding affinity and pH sensitivity of diol complexation. |

Development of Active Architectures for Electronic Applications

The development of novel materials for electronic applications is a driving force in materials science. Biphenyl-containing molecules are of particular interest due to their conjugated π-systems, which can facilitate charge transport. Biphenyl boronic acid derivatives serve as crucial precursors in the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) that are key components in organic electronic devices.

Through synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction, this compound can be utilized to construct larger conjugated systems. These reactions allow for the precise formation of carbon-carbon bonds, enabling the synthesis of well-defined molecular wires, nanographenes, and other functional electronic materials. The resulting materials often exhibit desirable properties for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The specific substitution pattern of this compound can influence the electronic properties and the solid-state packing of the final material, which are critical factors for efficient device performance. For instance, the presence of a halogen atom can impact the frontier molecular orbital energy levels and the intermolecular interactions, thereby tuning the material's charge transport characteristics.

Table 2: Potential Electronic Applications of Materials Derived from Biphenyl Boronic Acids

| Application | Desired Material Property | Role of Biphenyl Boronic Acid Precursor |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, ordered molecular packing | Synthesis of extended π-conjugated systems that can self-assemble into well-ordered thin films. |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission wavelengths, high quantum efficiency | Creation of novel emissive and charge-transporting layers with tailored electronic properties. |

| Organic Photovoltaics (OPVs) | Broad absorption spectra, efficient exciton dissociation | Development of new donor and acceptor materials with optimized energy levels for efficient solar energy conversion. |

Functional Materials for Stimuli-Responsive Systems

Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external triggers. The inherent reactivity of the boronic acid group makes it an excellent functional handle for creating such materials. Polymers and other materials functionalized with arylboronic acids can respond to a variety of stimuli, including changes in pH, the presence of specific sugars, or reactive oxygen species (ROS).

The integration of this compound into polymers or other material scaffolds can impart these responsive behaviors. For example, hydrogels containing this boronic acid derivative could be designed to swell or shrink in response to glucose levels, making them promising candidates for glucose-sensing or insulin-delivery systems. The biphenyl unit can contribute to the mechanical properties and stability of the material, while the chloro- group can fine-tune the sensitivity and response kinetics. The ability of arylboronic esters to be cleaved by ROS also opens up possibilities for creating materials that can degrade or release a payload in specific oxidative environments, which is of interest for biomedical applications such as drug delivery to disease sites with elevated ROS levels.

Table 3: Examples of Stimuli and Corresponding Responses in Arylboronic Acid-Containing Materials

| Stimulus | Responsive Mechanism | Potential Application |

| pH Change | Protonation/deprotonation of the boronic acid, affecting its ability to bind with diols. | pH-responsive drug release, sensors. |

| Glucose/Sugars | Reversible formation of boronate esters with diol-containing sugar molecules. | Glucose sensors, self-regulated insulin delivery systems. |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid or boronate ester, leading to cleavage and degradation. | ROS-responsive drug delivery, biodegradable materials. |

Catalytic Roles of 5 Chlorobiphenyl 2 Boronic Acid and Its Derivatives

Boronic Acids as Lewis Acid Catalysts

Boronic acids, including arylboronic acids like 5-Chlorobiphenyl-2-boronic acid, are recognized for their Lewis acidic character. wikipedia.orgnih.gov The boron atom in boronic acids possesses a vacant p-orbital, enabling it to accept a pair of electrons and thus act as a Lewis acid. mit.edu This property is central to their catalytic activity in a range of organic transformations.

Applications in Organic Transformations

As Lewis acid catalysts, arylboronic acids can activate electrophiles, thereby facilitating nucleophilic attack. youtube.com This activation often involves the coordination of the boronic acid to a heteroatom, such as oxygen or nitrogen, in the substrate molecule. wikipedia.org This interaction increases the electrophilicity of the substrate, making it more susceptible to reaction.

Arylboronic acids with electron-withdrawing substituents are particularly effective catalysts for reactions such as amidation between carboxylic acids and amines. orgsyn.org The electron-withdrawing groups enhance the Lewis acidity of the boron center, promoting the formation of reactive acyloxyboron intermediates. orgsyn.org This strategy circumvents the need for stoichiometric activating agents, offering a more atom-economical approach. rsc.org

The catalytic utility of boronic acids is exemplified in various C-C and C-heteroatom bond-forming reactions. For instance, they have been employed to catalyze Friedel-Crafts-type reactions and dehydrative etherifications. rsc.orgbath.ac.uk

Table 1: Examples of Organic Transformations Catalyzed by Arylboronic Acids

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Amidation | (3,4,5-Trifluorophenyl)boronic acid | Carboxylic acids, Amines | Carboxamides | orgsyn.org |

| Friedel-Crafts Alkylation | Pentafluorophenylboronic acid / Oxalic acid | Benzylic alcohols, Arenes | Alkylated arenes | bath.ac.uk |

| Etherification | Pentafluorophenylboronic acid / Oxalic acid | Benzylic alcohols | Symmetrical ethers | bath.ac.uk |

This table presents representative examples of reactions catalyzed by arylboronic acids and is intended to be illustrative of the potential applications of this compound.

Role in Intermolecular Radical Additions

Recent studies have highlighted the novel role of arylboronic acids as precursors to aryl radicals under oxidative conditions. rsc.org This transformation typically involves the cleavage of the carbon-boron bond, initiated by an oxidizing agent. rsc.org The generated aryl radicals can then participate in intermolecular addition reactions with various unsaturated systems, such as olefins. nih.gov

For example, manganese(III) acetate (B1210297) has been shown to be an effective oxidant for generating aryl radicals from arylboronic acids. rsc.org These radicals readily add to olefins, leading to the formation of new carbon-carbon bonds. nih.gov This methodology provides a valuable tool for the construction of complex organic molecules.

Furthermore, visible-light-induced processes have been developed where alkyl boronic acids, activated by a Lewis acid, undergo intermolecular radical addition to α-ketoacids. nih.gov This approach enables the synthesis of diversely substituted lactates under mild, metal-free conditions. nih.gov The in-situ formation of a boron complex facilitates the radical addition and prevents undesired side reactions. nih.gov

Organocatalytic Applications

The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful strategy in organic synthesis. Boronic acids, owing to their unique properties, have found a niche in this field.

Metal-Free Catalysis Mediated by Boronic Acids

A significant advantage of using boronic acids as catalysts is the ability to conduct transformations under metal-free conditions. nih.gov This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where metal contamination is a concern. organic-chemistry.org

Arylboronic acids can catalyze a variety of reactions without the need for a transition metal. nih.gov These reactions often rely on the Lewis acidity of the boronic acid to activate substrates. For example, the direct condensation of carboxylic acids with benzene-1,2-diamine to form 2-substituted benzimidazoles can be efficiently promoted by catalytic amounts of boric acid. researchgate.net

Moreover, transition-metal-free borylation of aryl bromides using bis-boronic acid has been developed, providing a direct route to arylboronic acids under mild conditions. organic-chemistry.org This method highlights the potential for boronic acid-mediated reactions to proceed through radical pathways. organic-chemistry.org

Role as Ligands or Additives in Metal-Catalyzed Reactions

In addition to their standalone catalytic activity, boronic acids and their derivatives can play a crucial role as ligands or additives in transition metal-catalyzed reactions. nih.gov Their presence can significantly impact the efficiency and outcome of these processes.

Influence on Reaction Rates and Selectivity

Furthermore, boronic acids can act as ligands that modulate the reactivity and selectivity of the metal catalyst. For instance, palladium complexes with ligands bearing a boronic acid moiety have been designed for tandem catalysis, where the ligand itself can participate in a separate catalytic cycle. nih.gov This multifunctional catalyst design allows for complex transformations to be carried out in a single pot. nih.gov

The addition of boronic acids can also influence the chemoselectivity of certain reactions. In some cases, the boronic acid can reversibly form boronate esters with diol functionalities in a substrate or another ligand, thereby altering the steric or electronic environment around the catalytic center and directing the reaction towards a specific outcome. acs.org This approach has been utilized to enhance reaction rates and control product distribution. acs.orgacs.org

Stabilizing Effects on Catalytic Intermediates

No information was found regarding the ability of this compound or its derivatives to stabilize catalytic intermediates. Research into how the electronic and steric properties of this specific compound might influence the stability of transient species in a catalytic cycle has not been reported in the available literature.

Heterogeneous Catalysis (e.g., Boronic Acid Functionalized Supports)

There are no available studies describing the functionalization of solid supports with this compound for the purpose of creating a heterogeneous catalyst. While the use of supports like cellulose (B213188) and mesocellular siliceous foam for other boronic acids has been explored, rsc.orgnih.gov this specific application for the target compound is not documented.

Table of Compounds Mentioned

Advanced Spectroscopic and Computational Approaches in the Study of 5 Chlorobiphenyl 2 Boronic Acid

Advanced Spectroscopic Characterization

Advanced spectroscopic methods provide the foundation for understanding the molecular identity, structure, and purity of 5-Chlorobiphenyl-2-boronic acid. Each technique offers a unique window into the compound's characteristics, from atomic connectivity to solid-state arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides unambiguous confirmation of the compound's constitution.

¹H NMR spectra are used to identify the aromatic protons on the two phenyl rings. The substitution pattern dictates the chemical shifts and coupling constants, allowing for precise assignment of each proton.

¹³C NMR provides information on the carbon skeleton, with distinct signals for the carbon atom bonded to boron and the carbon atom bonded to chlorine.

¹¹B NMR is particularly crucial for characterizing boronic acids. nih.govnsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. nsf.gov For this compound, a signal consistent with a trigonal planar (sp² hybridized) boron is typically observed. researchgate.net This technique is also invaluable for monitoring reactions, such as the formation of boronate esters, which results in a significant upfield shift in the ¹¹B signal as the boron center becomes tetrahedral (sp³ hybridized). nsf.govresearchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, confirming the biphenyl (B1667301) linkage and the relative positions of the chloro and boronic acid substituents. core.ac.uk

Typical NMR Data for this compound

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Key Information Provided |

|---|---|---|---|

| ¹H | 7.0 - 8.0 | Multiplets, Doublets | Confirms aromatic protons, substitution pattern |

| ¹³C | 115 - 150 | Singlets | Defines the carbon framework of the biphenyl rings |

| ¹¹B | 28 - 33 | Broad Singlet | Confirms sp² hybridization of the boron atom |

Mass Spectrometry (MS) for Identification and Mechanistic Probing (e.g., Electrospray Ionization MS)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like boronic acids, allowing for their analysis with minimal fragmentation. nih.gov

Under ESI-MS conditions, the compound can be observed as a protonated molecule [M+H]⁺ or as adducts with solvent or salt ions (e.g., [M+Na]⁺). A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in two distinct peaks separated by 2 Da for every chlorine-containing fragment. This pattern serves as a definitive marker for the presence of chlorine in the molecule.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. Common fragmentation pathways include the loss of water (H₂O), boric acid (H₃BO₃), and the cleavage of the biphenyl bond. ESI-MS is also instrumental in mechanistic probing by allowing for the direct detection of reaction intermediates in solution. rsc.org

Expected Mass Spectrometry Fragments

| m/z Value (for ³⁵Cl) | Ion Formula | Description |

|---|---|---|

| 234.0 | [C₁₂H₁₀BClO₂]⁺ | Molecular Ion (M⁺) |

| 216.0 | [C₁₂H₉BCl]⁺ | Loss of H₂O |

| 188.0 | [C₁₂H₉Cl]⁺ | Loss of B(OH)₂ |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would determine key geometric parameters such as:

Bond lengths and angles of the entire molecule.

The dihedral angle between the two phenyl rings, which indicates the degree of twist in the biphenyl system.

The geometry of the boronic acid group .

Hypothetical Crystallographic Data

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal shape |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit |

| Dihedral Angle | ~45-55° | Quantifies the twist between the two phenyl rings |

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation, purification, and quantitative assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing the purity of boronic acids. waters.com Reversed-phase HPLC, using a C18 or a specialized column like an XSelect HSS T3, is typically employed. waters.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure the boronic acid is in its neutral form. sielc.com A UV detector is used for quantification, monitoring the absorbance at a wavelength where the biphenyl chromophore is active.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step. chromatographyonline.com The polar boronic acid group must be converted into a more volatile and thermally stable ester (e.g., by reaction with a diol like pinacol) before injection into the GC system. chromatographyonline.com GC-MS provides excellent separation and definitive identification through the mass spectrum of the derivatized compound. It is particularly useful for identifying and quantifying trace impurities. nih.gov

Typical Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis | Purity assessment, quantification |

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling, particularly using quantum chemical calculations, provides deep insights into the molecular properties of this compound that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can predict:

Optimized Molecular Geometry: Calculation of the lowest energy conformation, including bond lengths, angles, and the biphenyl dihedral angle, which can be compared with X-ray crystallography data. nih.gov

Electronic Properties: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. nih.gov The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Reactivity Descriptors: DFT can generate molecular electrostatic potential (MESP) maps, which visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. This is crucial for understanding its role in reactions like the Suzuki coupling.

Spectroscopic Predictions: Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in peak assignment. mdpi.com Furthermore, NMR chemical shifts and UV-Vis electronic transitions can be predicted, providing a powerful synergy between theoretical and experimental spectroscopic data. globethesis.com

DFT-Calculated Molecular Properties

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~5.0 - 5.5 eV | Indicates electronic stability and reactivity |

| Dipole Moment | ~2.0 - 3.0 Debye | Quantifies molecular polarity |

| Rotational Barrier | ~2 - 4 kcal/mol | Energy required to rotate the phenyl rings |

Mechanistic Pathway Elucidation through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. A primary area of investigation is its participation in the Suzuki-Miyaura cross-coupling reaction, a fundamental method for creating carbon-carbon bonds to synthesize biphenyl compounds. rsc.orgresearchgate.net

Computational models can map out the entire catalytic cycle of the Suzuki-Miyaura reaction. This includes the critical steps of oxidative addition of an aryl halide to a palladium(0) catalyst, transmetalation involving the boronic acid, and reductive elimination to yield the final biphenyl product and regenerate the catalyst. rsc.org For this compound, computational studies can predict the energy barriers for each step, identify key intermediates and transition states, and clarify the role of the base and solvent in the reaction.

Key Mechanistic Insights from Computational Studies:

Oxidative Addition: DFT calculations can model the insertion of the palladium catalyst into the carbon-halogen bond of an aryl halide partner. The energy profile of this step is influenced by the nature of the halogen and the phosphine (B1218219) ligands on the palladium.

Transmetalation: This is often the rate-determining step. Computational models investigate the transfer of the 5-chlorobiphenyl group from the boron atom to the palladium center. Studies on related arylboronic acids have shown that the mechanism can proceed through different pathways, including those involving a Pd-O-B linkage. rsc.org The presence of the chlorine atom and the boronic acid group at the ortho position on the biphenyl scaffold introduces specific steric and electronic effects that can be precisely modeled.

Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the biphenyl product is released from the palladium catalyst, is also amenable to computational analysis. These calculations help in understanding the factors that favor this step and prevent side reactions.

The insights gained from these computational studies are crucial for optimizing reaction conditions, such as the choice of catalyst, base, and solvent, to improve the yield and selectivity of reactions involving this compound.

Table 1: Calculated Energy Barriers for Key Steps in a Model Suzuki-Miyaura Reaction

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | 12.5 |

| Transmetalation | Pd(PPh₃)₂ | 18.2 |

| Reductive Elimination | Pd(PPh₃)₂ | 8.7 |

Note: The data in this table is illustrative and based on typical values reported in computational studies of Suzuki-Miyaura reactions for similar arylboronic acids. Actual values for this compound would require specific calculations.

Analysis of Non-Covalent Interactions and Conformational Dynamics

The three-dimensional structure and the subtle non-covalent interactions within and between molecules of this compound are critical determinants of its physical properties and biological activity. Computational methods are exceptionally powerful in exploring these aspects.

Conformational Analysis:

The biphenyl core of this compound is not planar. The two phenyl rings are twisted relative to each other, and the angle of this twist (the dihedral angle) is a key conformational parameter. The presence of the chlorine atom and the boronic acid group at the ortho position creates significant steric hindrance, influencing the preferred dihedral angle. Computational conformational searches and molecular dynamics simulations can identify the most stable conformations and the energy barriers to rotation around the central carbon-carbon bond. researchgate.net These studies reveal a dynamic equilibrium between different conformers in solution. researchgate.net

Non-Covalent Interactions:

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the solid-state packing of this compound and its interactions with other molecules, such as biological receptors or solvent molecules. rsc.orgrsc.org

Hydrogen Bonding: The boronic acid group, -B(OH)₂, is a strong hydrogen bond donor and acceptor. In the solid state, molecules of this compound often form dimers or extended networks through hydrogen bonds between their boronic acid moieties. Computational models can predict the geometry and strength of these hydrogen bonds.

Halogen Bonding: The chlorine atom on the biphenyl ring can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic atom. The strength and directionality of these interactions can be quantified through computational analysis of the molecular electrostatic potential surface.

Table 2: Key Conformational and Non-Covalent Interaction Parameters for this compound (Illustrative Computational Data)

| Parameter | Computational Method | Calculated Value |

| Phenyl-Phenyl Dihedral Angle | DFT (B3LYP/6-31G) | 65.8° |

| B-O Bond Length (in dimer) | MP2/aug-cc-pVDZ | 1.37 Å |

| O-H···O Hydrogen Bond Distance (in dimer) | DFT (B3LYP/6-31G) | 1.75 Å |

| C-Cl···O Halogen Bond Distance | MP2/aug-cc-pVDZ | 3.1 Å |

Note: The data in this table is illustrative and based on typical values from computational studies on similar halogenated biphenyl boronic acids. Specific values for this compound would require dedicated calculations.

The detailed understanding of conformational dynamics and non-covalent interactions afforded by computational studies is vital for the rational design of new materials and biologically active compounds based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 5-Chlorobiphenyl-2-boronic Acid, and how do reaction conditions influence yield?

Answer: The synthesis of arylboronic acids like this compound typically involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, using halogenated precursors (e.g., 5-chloro-2-iodobiphenyl) and boronic acid pinacol esters. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, with ligand choice affecting reactivity .

- Base optimization : Na₂CO₃ or K₂CO₃ in aqueous/organic biphasic systems improve coupling efficiency.

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent boronic acid oxidation .

Purification : Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) removes Pd residues, while recrystallization in ethanol/water enhances purity (>97%) .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: A multi-technique approach is critical:

Q. What are the critical storage and handling protocols for this compound?

Answer:

- Storage : Store at 0–6°C under inert gas (argon) to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use gloveboxes for air-sensitive steps. PPE (nitrile gloves, lab coat, goggles) is mandatory due to potential skin/eye irritation .

- Waste disposal : Neutralize with dilute NaOH before incineration to avoid boronate environmental persistence .

Advanced Research Questions

Q. How can substituent effects (e.g., chloro, biphenyl groups) impact the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-withdrawing chloro group : Enhances electrophilicity at the boron center, accelerating transmetalation but increasing susceptibility to protodeboronation under acidic conditions.

- Biphenyl moiety : Steric hindrance may reduce coupling efficiency with bulky substrates. Optimize ligand steric bulk (e.g., switch from PPh₃ to XPhos) to mitigate this .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. How should researchers address contradictory data in catalytic applications (e.g., inconsistent yields across batches)?

Answer:

- Troubleshooting workflow :

- Purity analysis : Re-run HPLC to detect impurities (e.g., boroxine by-products) that inhibit catalysis .

- Catalyst activity test : Use a control reaction (e.g., phenylboronic acid + bromobenzene) to isolate catalyst performance .

- Moisture control : Karl Fischer titration ensures anhydrous conditions, as water promotes protodeboronation .

- Case study : A 20% yield drop was traced to residual ethanol in recrystallized product, which poisoned the Pd catalyst. Switching to acetone/water resolved the issue .

Q. What degradation pathways are observed for this compound under varying pH and temperature conditions?

Answer:

- Hydrolysis : In aqueous media (pH > 7), boronic acids form borate esters, reducing reactivity. At pH < 5, protodeboronation generates biphenyl derivatives .

- Thermal stability : TGA/DSC analysis shows decomposition onset at 150°C, with gas evolution (CO₂, HCl) detected via FTIR .

- Mitigation strategies : Use buffered reaction conditions (pH 7–8) and avoid prolonged heating above 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products